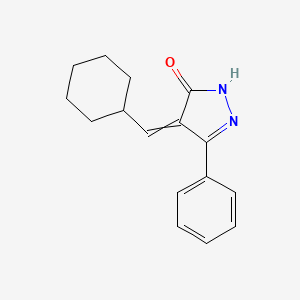
4-(Cyclohexylmethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylmethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of cyclohexanone with phenylhydrazine, followed by cyclization. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the pyrazolone ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazolone ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Functionalized pyrazolones with various substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylmethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application, but common targets include cyclooxygenase enzymes in the case of its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
4-Methyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a methyl group instead of a cyclohexylmethylidene group.
4-(Cyclohexylmethylidene)-5-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a methyl-substituted phenyl ring.
Uniqueness: The presence of the cyclohexylmethylidene group in 4-(Cyclohexylmethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other pyrazolones and can lead to different pharmacological profiles.
Propriétés
Numéro CAS |
834898-66-7 |
|---|---|
Formule moléculaire |
C16H18N2O |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
4-(cyclohexylmethylidene)-3-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C16H18N2O/c19-16-14(11-12-7-3-1-4-8-12)15(17-18-16)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2,(H,18,19) |
Clé InChI |
GCYPOXMUJOYMRZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C=C2C(=NNC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


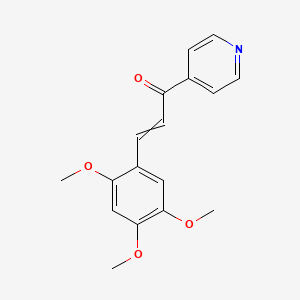
![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)


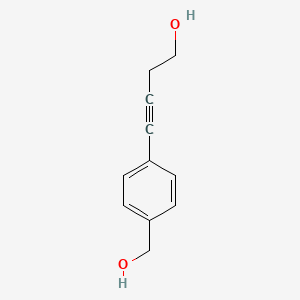
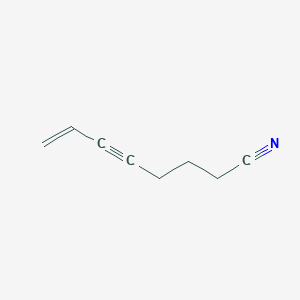
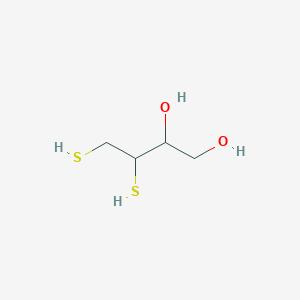
![Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14205019.png)
![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
![2-{6-[4-(Pyrrolidin-1-yl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14205023.png)
![4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205029.png)
![1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14205035.png)
![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)
